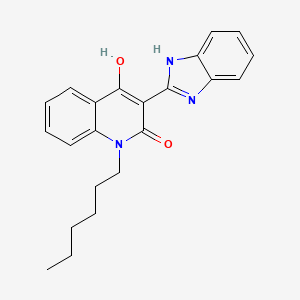![molecular formula C17H26N4O2 B6068379 N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6068379.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide, commonly known as N-Desethylamodiaquine (N-DAQ), is a synthetic anti-malarial drug that belongs to the 4-aminoquinoline class of drugs. It is a derivative of amodiaquine, which is a widely used anti-malarial drug. N-DAQ was first synthesized in 1963 and has been used in the treatment of malaria since the 1970s. Its chemical structure and synthesis method make it a promising candidate for further research and development.
Mechanism of Action
The exact mechanism of action of N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide is not fully understood, but it is believed to be similar to that of other 4-aminoquinoline drugs. It is thought to inhibit the heme polymerization process in the malaria parasite, which is essential for the parasite's survival. This results in the accumulation of toxic heme metabolites, which ultimately leads to the death of the parasite.
Biochemical and Physiological Effects:
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide has been shown to have a low toxicity profile in animal studies. It is rapidly absorbed after oral administration and has a long half-life, which allows for once-daily dosing. It is metabolized in the liver and excreted in the urine. N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide has also been found to have anti-inflammatory properties, which may contribute to its effectiveness in treating malaria.
Advantages and Limitations for Lab Experiments
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide has several advantages for use in laboratory experiments. Its chemical stability and solubility make it easy to handle and administer. It is also relatively inexpensive compared to other anti-malarial drugs. However, N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide has some limitations for use in laboratory experiments. Its low water solubility can make it difficult to dissolve in aqueous solutions, and its high lipophilicity can lead to non-specific binding in some assays.
Future Directions
There are several areas of future research for N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide. One area of interest is the development of combination therapies with other anti-malarial drugs to improve treatment outcomes. Another area of research is the investigation of N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide's anti-inflammatory properties and its potential use in treating other inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide and its potential for use in other disease states.
Synthesis Methods
The synthesis of N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide involves the reaction of amodiaquine with diethylamine and acetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and the product is purified using column chromatography. The yield of the reaction is typically around 50%, and the final product is a white crystalline powder.
Scientific Research Applications
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide has been extensively studied for its anti-malarial properties. It has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. In addition, it has been found to have a longer half-life than amodiaquine, which makes it a more convenient drug for malaria treatment. N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide has also been studied for its potential use in combination therapy with other anti-malarial drugs.
properties
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-1-methyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-4-21(5-2)16-13(7-6-10-18-16)11-19-17(23)14-8-9-15(22)20(3)12-14/h6-7,10,14H,4-5,8-9,11-12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQWYOOWBWPAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2CCC(=O)N(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide](/img/structure/B6068301.png)
![3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6068310.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-7-methoxy-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6068322.png)
![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6068330.png)
![3-cyclopropyl-5-(2-methoxy-1-naphthyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6068332.png)


![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(6-methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B6068357.png)
![N-(4-fluorophenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6068366.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6068368.png)


![2-[({3-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B6068389.png)
